molecular formula C14H26N2O2 B2856596 tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate CAS No. 2138231-04-4

tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate

Cat. No.: B2856596
CAS No.: 2138231-04-4
M. Wt: 254.374
InChI Key: APOAUNNOAJYODG-UHFFFAOYSA-N
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Description

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an aminomethyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the indole derivative, which undergoes a series of reactions to introduce the aminomethyl group and the tert-butyl ester group.

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

    Industrial Applications: It can be employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the indole core can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

tert-butyl 3a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-15)7-5-4-6-11(14)16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAUNNOAJYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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